molecular formula C19H20N4O11S3 B13943692 4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid CAS No. 56892-20-7

4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid

Cat. No.: B13943692
CAS No.: 56892-20-7
M. Wt: 576.6 g/mol
InChI Key: STMNKFHLAVUWNY-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a diazenyl (N=N) linker, two sulfonic acid groups, and a methoxy-substituted phenyl ring with a sulfooxyethylsulfonyl moiety. The E-configuration of the diazenyl group ensures planar geometry, enhancing conjugation and stability . Pyrazole derivatives are well-documented for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

CAS No.

56892-20-7

Molecular Formula

C19H20N4O11S3

Molecular Weight

576.6 g/mol

IUPAC Name

4-[4-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C19H20N4O11S3/c1-12-18(19(24)23(22-12)13-3-5-14(6-4-13)36(27,28)29)21-20-16-11-15(7-8-17(16)33-2)35(25,26)10-9-34-37(30,31)32/h3-8,11,18H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32)

InChI Key

STMNKFHLAVUWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations including:

Stepwise Synthesis Overview

Step Reaction Type Key Reagents/Intermediates Conditions/Notes
1 Diazotization Aromatic amine precursor (e.g., 2-methoxy-5-methylphenyl) NaNO2, HCl, 0–5°C
2 Azo Coupling Diazotized aromatic amine + 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol Basic medium, controlled pH (7–9), low temperature
3 Sulfonation Introduction of sulfooxyethyl sulfonyl group Sulfonating agents (e.g., chlorosulfonic acid), ethylene oxide derivatives for sulfooxyethyl group
4 Oxidation/Functionalization Conversion to sulfooxy form Controlled oxidation, sulfonylation conditions
5 Salt Formation Neutralization with KOH and NaOH Aqueous medium, pH adjustment

Detailed Reaction Conditions and Mechanisms

  • Diazotization: The aromatic amine precursor, typically 2-methoxy-5-methyl aniline derivative, is treated with sodium nitrite and hydrochloric acid at low temperature to form the diazonium salt. This step is critical for the subsequent azo coupling to ensure the formation of the diazenyl linkage.

  • Azo Coupling: The diazonium salt is coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol under mildly alkaline conditions to form the azo bond. The pyrazolone acts as the coupling component, resulting in the formation of the azo dye intermediate.

  • Sulfonation and Sulfooxyethyl Introduction: The methyl group on the phenyl ring is first sulfonated using chlorosulfonic acid or sulfur trioxide complexes to introduce the sulfonyl group. Subsequently, ethylene oxide or related sulfoxyethylating agents are used to attach the sulfooxyethyl moiety, converting the sulfonyl group into a sulfooxyethyl sulfonyl substituent. This step requires careful control of temperature and stoichiometry to prevent over-sulfonation or degradation.

  • Oxidation and Functional Group Stabilization: The sulfooxyethyl group is stabilized by mild oxidation if necessary, ensuring the sulfooxy functionality remains intact. Reaction conditions are optimized to avoid cleavage of the azo bond or pyrazolone ring.

  • Salt Formation: The final compound is neutralized with potassium hydroxide and sodium hydroxide to form the potassium sodium salt, enhancing water solubility and stability for applications.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2-Methoxy-5-methyl aniline, 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol, chlorosulfonic acid, ethylene oxide derivatives
Diazotization Conditions NaNO2, HCl, 0–5°C, aqueous medium
Azo Coupling Conditions pH 7–9, temperature 0–10°C, aqueous or mixed solvent system
Sulfonation Reagents Chlorosulfonic acid or SO3 complexes
Sulfooxyethylation Agents Ethylene oxide or equivalents
Oxidation Conditions Mild oxidants, controlled temperature
Salt Formation KOH and NaOH, aqueous, pH ~7–9
Purification Crystallization, filtration, washing with water or solvents

Research Findings and Data Integration

  • The compound's preparation is well-documented in chemical databases such as PubChem and ChemicalBook, with consistent molecular formula and molecular weight data.

  • The azo coupling step is critical for dye formation, and the presence of sulfooxyethyl sulfonyl groups enhances water solubility and dye affinity.

  • Sulfonation and subsequent sulfoxyethylation require precise control to maintain the integrity of the azo and pyrazolone moieties.

  • The potassium sodium salt form is preferred for industrial applications due to improved handling and solubility.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulfooxyethylsulfonyl groups can enhance solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, the nature of sulfonic acid/sulfonamide groups, and aryl modifications. Key examples include:

Compound Name Substituents Key Structural Features Biological Activity Reference
Target Compound - 3-Methyl-5-oxopyrazole
- Diazenyl-linked 2-methoxy-5-(sulfooxyethylsulfonyl)phenyl
- Benzenesulfonic acid
Dual sulfonic acids enhance hydrophilicity; diazenyl group enables conjugation Potential anticancer/antimicrobial (inferred)
4-{[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxopyrazol-1-yl}benzenesulfonamide - 4-Fluoroanilino substituent
- Hydroxybutenylidene linker
- Benzenesulfonamide
Sulfonamide improves membrane permeability; fluorine enhances electronic effects Structural studies (no explicit bioactivity)
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides - 4-Hydroxyphenyl
- Aryl groups (variable)
- Benzenesulfonamide
Hydroxyl group aids hydrogen bonding; sulfonamide broadens bioactivity Carbonic anhydrase inhibition, cytotoxicity
4-{2-[3-(4-Nitrophenyl)-5-oxopyrazol-4-ylidene]hydrazinyl}benzenesulfonic acid - 4-Nitrophenyl
- Hydrazinyl linker
- Benzenesulfonic acid
Nitro group increases electron-withdrawing effects; hydrazinyl enhances rigidity Antimicrobial (inferred from SAR)

Key Observations :

  • Sulfonic Acid vs. Sulfonamide : Sulfonic acids (e.g., target compound) improve water solubility but may limit cell permeability, whereas sulfonamides (e.g., –3) balance solubility and bioavailability .
  • Diazenyl vs.
  • Substituent Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate electronic density, affecting binding to biological targets like enzymes or DNA .
Physicochemical Properties
  • Solubility : Dual sulfonic acids in the target compound confer high hydrophilicity, contrasting with sulfonamide analogs (–3), which exhibit moderate solubility .
  • Stability : The E-diazenyl configuration and sulfonyl groups resist hydrolysis, whereas hydrazinyl derivatives () may undergo tautomerization under acidic conditions .

Biological Activity

The compound 4-{4-[(E)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid , with CAS numbers 17828-77-2 and 56892-20-7, is a complex organic molecule notable for its potential biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

  • Molecular Formula : C19H20N4O11S3
  • Molecular Weight : 576.58 g/mol
  • Structure : The compound features a diazenyl group linked to a pyrazole ring, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various bacterial strains. A study found that certain pyrazole compounds demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Compound Bacterial Strain MIC (µg/mL)
Pyrazole Derivative AStaphylococcus aureus32
Pyrazole Derivative BEscherichia coli16

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored through various in vitro assays. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, a derivative of the compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophages .

Cytotoxicity

Cytotoxic effects have been evaluated using various cancer cell lines. A study indicated that certain pyrazole derivatives can induce apoptosis in human cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Cell Line IC50 (µM)
HeLa15
MCF722

Case Studies

  • Study on Antimicrobial Activity : In a comparative study, the compound was evaluated against standard antibiotics. Results showed a significant zone of inhibition against Gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent.
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory properties of the compound. The results indicated a marked reduction in paw edema compared to control groups treated with saline.
  • Cytotoxicity Assessment : A recent study utilized flow cytometry to analyze the effects of the compound on cancer cell lines, revealing a dose-dependent increase in apoptotic cells.

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